![molecular formula C17H29BrOSi B14260487 {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane CAS No. 250039-22-6](/img/structure/B14260487.png)
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a versatile organosilicon compound. It is characterized by the presence of a bromobutyl group attached to a phenyl ring, which is further connected to a methoxy group and a tert-butyl-dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane typically involves multiple steps. One common method starts with the bromination of a butyl group, followed by its attachment to a phenyl ring. The phenyl ring is then methoxylated, and finally, the tert-butyl-dimethylsilane group is introduced. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylmethoxy compounds, while oxidation can lead to the formation of phenolic derivatives .
Applications De Recherche Scientifique
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of novel materials with specific properties.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects
Mécanisme D'action
The mechanism of action of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenylmethoxy and tert-butyl-dimethylsilane groups contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane): This compound has a similar structure but with a bromomethyl group instead of a bromobutyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a tert-butyl-dimethylsilane group and is used in similar applications.
Uniqueness
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and material science applications .
Propriétés
Numéro CAS |
250039-22-6 |
|---|---|
Formule moléculaire |
C17H29BrOSi |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[4-(4-bromobutyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-17(2,3)20(4,5)19-14-16-11-9-15(10-12-16)8-6-7-13-18/h9-12H,6-8,13-14H2,1-5H3 |
Clé InChI |
OEAZWPQJXRAADV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


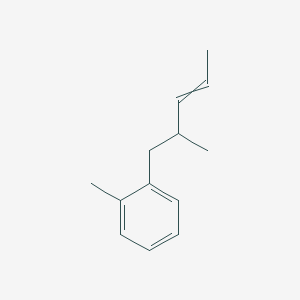


![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
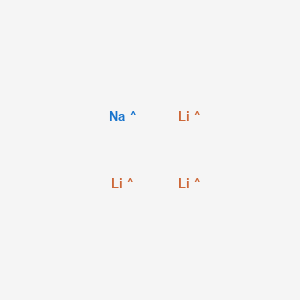
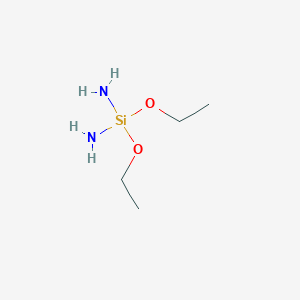
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
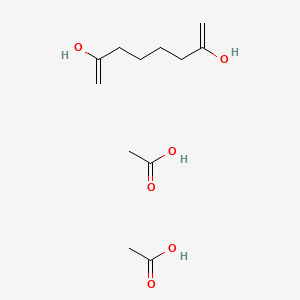
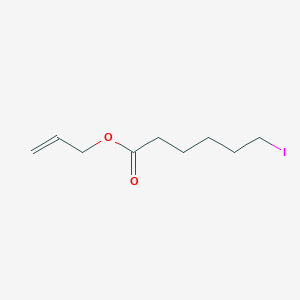
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
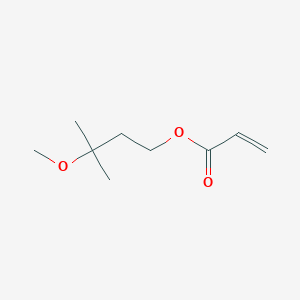
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

